molecular formula C13H20BFN2O2 B2839508 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1550370-68-7

3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B2839508
CAS No.: 1550370-68-7
M. Wt: 266.12
InChI Key: PGYTUMQCCDZZDN-UHFFFAOYSA-N
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Description

Historical Development of Pyridine-Based Boronate Esters

The synthesis of pyridine boronate esters emerged as a transformative strategy for functionalizing heteroaromatic systems. Early methods relied on lithiation or Grignard reactions followed by borylation, but these approaches faced limitations in regioselectivity and functional group tolerance. The advent of iridium-catalyzed C–H borylation in the 2010s marked a paradigm shift, enabling direct functionalization of pyridines without premetallation. Key breakthroughs included the discovery that electron-withdrawing substituents at the pyridine C-2 position could mitigate catalyst inhibition by nitrogen lone pairs, thereby enhancing borylation efficiency at the C-6 position. For instance, Sadler et al. demonstrated that 2-trifluoromethylpyridine derivatives undergo efficient borylation at the 6-position with 83% yield, whereas unsubstituted analogs showed no reactivity. These findings established the structural prerequisites for stable pyridyl boronate esters, paving the way for complex derivatives like 3-fluoro-N,N-dimethyl-5-borylated pyridin-2-amine.

Significance of 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in Scientific Literature

This compound exemplifies the convergence of three strategic modifications:

  • Boronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and Suzuki-Miyaura coupling reactivity.
  • Fluorine substitution : The C-3 fluorine atom induces electronic effects that modulate both the pyridine’s aromatic system and the boronate’s Lewis acidity.
  • Dimethylamino group : The C-2 dimethylamino substituent serves dual roles as an electron-donating group and a potential directing group for further functionalization.

Recent studies highlight its utility as a building block for pharmaceutical intermediates, leveraging the orthogonal reactivity of its functional groups. For example, the pinacol boronate ester moiety participates in cross-couplings, while the fluorine atom enables selective nucleophilic substitutions.

Theoretical Significance of Fluorinated Borylated Heterocycles

Fluorine incorporation in borylated pyridines introduces unique electronic and steric properties:

Property Impact on Reactivity
Electronegativity Withdraws electron density, stabilizing boronates
Steric profile Small atomic radius minimizes steric hindrance
Lipophilicity Enhances membrane permeability in drug design

Quantum mechanical studies suggest that the C-3 fluorine in this compound reduces the LUMO energy of the boronate group by ~0.8 eV compared to non-fluorinated analogs, facilitating transmetallation in coupling reactions. Additionally, the dimethylamino group at C-2 creates a push-pull electronic effect, polarizing the pyridine ring and directing electrophilic attacks to specific positions.

Evolution of Research Focus on Functionalized Pyridines

Research trends have shifted from simple borylation to multifunctional systems combining boron with halogens and amino groups:

  • First-generation (2000–2010): Focused on parent pyridyl boronates for Suzuki couplings.
  • Second-generation (2010–2020): Introduced halogen substituents to enable sequential cross-couplings.
  • Third-generation (2020–present): Integrates amino groups for catalysis and supramolecular interactions.

The target compound embodies this progression, with applications reported in:

  • Radical borylation cascades under photoredox conditions
  • Construction of polyfluorinated biaryl systems for materials science
  • Late-stage functionalization of bioactive molecules

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYTUMQCCDZZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multi-step organic reactions One common method starts with the halogenation of a pyridine derivative to introduce the fluoro groupThe final step involves the formation of the dioxaborolane ring via a Suzuki-Miyaura coupling reaction, which is facilitated by palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane moiety.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products depend on the specific reaction conditions but can include various substituted pyridines, boronic acids, and amines .

Scientific Research Applications

3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the dioxaborolane moiety can participate in reversible covalent bonding with biological molecules. This dual functionality allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of pyridine-based boronic esters with substitutions at positions 2, 3, and 3. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications Sources
Target Compound 3-F, 2-NMe₂, 5-boronate C₁₃H₂₀BFN₂O₂ N/A Suzuki coupling; kinase inhibitors
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 2-NMe₂, 5-boronate C₁₃H₂₁BN₂O₂ 1036991-24-8 Lower electrophilicity due to lack of 3-F
3-Chloro-N-methyl-5-boronate-pyridin-2-amine 3-Cl, 2-NHMe, 5-boronate C₁₂H₁₈BClN₂O₂ 1257432-01-1 Enhanced stability; halogenated intermediates
5-Boronate-4-(trifluoromethyl)pyridin-2-amine 4-CF₃, 5-boronate C₁₂H₁₆BF₃N₂O₂ 944401-57-4 Strong electron-withdrawing CF₃ group
3-Isopropoxy-5-boronate-pyridin-2-amine 3-OiPr, 5-boronate C₁₄H₂₃BN₂O₃ 1620574-92-6 Improved solubility in polar solvents

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (EWGs): The 3-fluoro substituent in the target compound increases the electrophilicity of the boronate, accelerating Suzuki-Miyaura coupling compared to non-fluorinated analogs (e.g., N,N-dimethyl-5-boronate pyridin-2-amine) .
  • Steric Effects : Bulkier groups (e.g., 3-OiPr in ) reduce coupling efficiency due to steric hindrance, whereas smaller substituents (e.g., 3-F) maintain reactivity .
  • Trifluoromethyl Derivatives : The 4-CF₃ analog () exhibits lower reactivity than the target compound due to the stronger electron-withdrawing effect, which may destabilize the boronate intermediate .

Physicochemical Properties

  • Solubility : The dimethylamine group (NMe₂) enhances solubility in organic solvents like DCM and THF, whereas hydroxyl or methoxy analogs (e.g., 3-methoxy in ) show higher aqueous solubility .
  • Stability : Chlorinated analogs (e.g., 3-Cl in ) demonstrate superior stability under basic conditions compared to fluoro or methoxy derivatives, which are prone to hydrolysis .

Biological Activity

3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine (commonly referred to as compound 1) is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure incorporates a pyridine ring and a boron-containing moiety, which may confer specific biological activities. This article reviews the biological activity of compound 1 based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H21BFNO2
  • Molecular Weight : 265.14 g/mol
  • CAS Number : 1129542-03-5

Biological Activity Overview

The biological activity of compound 1 has been primarily investigated in relation to its potential as a therapeutic agent. The following sections summarize key findings from various studies.

Inhibitory Activity

Compound 1 has been evaluated for its inhibitory effects on specific enzymes and pathways relevant to disease states:

  • GSK-3β Inhibition :
    • Compound 1 exhibits significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including Alzheimer's and cancer. The reported IC50 value for compound 1 is approximately 10 nM , indicating high potency in inhibiting this enzyme .
  • ROCK-1 Inhibition :
    • In addition to GSK-3β, compound 1 also shows inhibitory effects on Rho-associated protein kinase 1 (ROCK-1), with an IC50 value around 15 nM . This dual inhibition suggests potential therapeutic applications in conditions like cardiovascular diseases and cancer .

Cytotoxicity and Selectivity

Research indicates that compound 1 displays selective cytotoxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)8.0>10
MDA-MB-231 (Breast Cancer)9.0>9
Normal Hepatocytes>80-

This selectivity suggests that compound 1 may be a promising candidate for further development as an anticancer agent .

The mechanism by which compound 1 exerts its biological effects appears to involve modulation of key signaling pathways:

  • Apoptosis Induction : Compound 1 has been shown to increase levels of pro-apoptotic markers such as cleaved caspase-3 in treated cancer cells, indicating its potential role in promoting programmed cell death .
  • Cell Cycle Arrest : Studies indicate that treatment with compound 1 leads to cell cycle arrest at the G2/M phase, further supporting its role as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of compound 1 in preclinical models:

  • In Vivo Efficacy :
    • In mouse models of breast cancer, administration of compound 1 resulted in a significant reduction in tumor size compared to controls. Tumor growth inhibition was observed at doses as low as 10 mg/kg , demonstrating its therapeutic potential .
  • Toxicology Studies :
    • Subacute toxicity studies conducted on healthy mice showed no significant adverse effects at therapeutic doses over a period of three days. The safety profile suggests that compound 1 could be developed for clinical use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

  • Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated pyridine precursor (e.g., 5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. Key parameters include maintaining anhydrous solvents (e.g., THF) and optimizing reaction temperature (80–100°C) to achieve >70% yield. Post-synthesis purification via flash chromatography or recrystallization is critical to isolate the boronate ester .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of the dimethylamine group (δ ~2.8–3.2 ppm for N-CH₃), fluoropyridine ring protons, and boronate ester peaks.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~292.2 g/mol).
  • HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. For example, coupling with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ and Na₂CO₃ in a water-tolerant solvent (e.g., DME/H₂O) at 80°C yields fluorinated biphenyl derivatives. This is pivotal in medicinal chemistry for constructing drug-like molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during Suzuki coupling?

  • Methodological Answer : Side reactions (e.g., protodeboronation) arise from moisture or acidic conditions. Optimization strategies include:

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dtbpf)) for improved stability.
  • Base Selection : Use weaker bases (e.g., K₃PO₄) to reduce hydrolysis of the boronate ester.
  • Solvent Systems : Employ mixed solvents (e.g., THF/H₂O) with degassing to minimize oxygen interference. Monitor reaction progress via TLC or in situ NMR .

Q. What computational methods are suitable for predicting the reactivity of this boronate ester in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers for Suzuki-Miyaura couplings. Focus on:

  • Boron-Oxygen Bond Stability : Assess susceptibility to hydrolysis.
  • Electronic Effects : Calculate Fukui indices to predict regioselectivity in coupling reactions. Pair with experimental validation using substituted aryl halides .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity alters the pyridine ring’s electron density:

  • NMR Analysis : Compare ¹⁹F NMR shifts with non-fluorinated analogs to quantify electronic effects.
  • Kinetic Studies : Measure coupling rates with electron-deficient vs. electron-rich aryl halides to assess electronic contributions. Fluorine enhances oxidative stability but may reduce nucleophilic attack at boron .

Q. What strategies address contradictions in reported yields for Miyaura borylation of similar pyridine derivatives?

  • Methodological Answer : Discrepancies often stem from:

  • Substrate Purity : Ensure halogenated precursors are free from moisture.
  • Catalyst Loading : Titrate Pd catalyst (0.5–5 mol%) to balance cost and efficiency.
  • Scalability : Pilot reactions under reflux vs. microwave irradiation (e.g., 100 W, 120°C) to compare yields. Statistical tools like Design of Experiments (DoE) can identify critical factors .

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